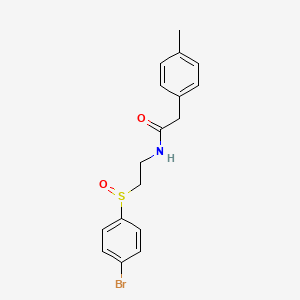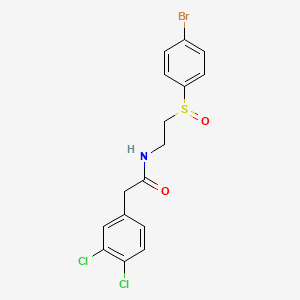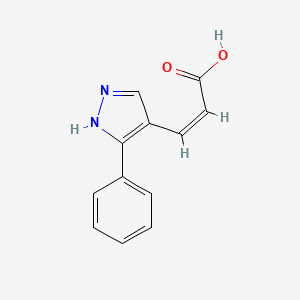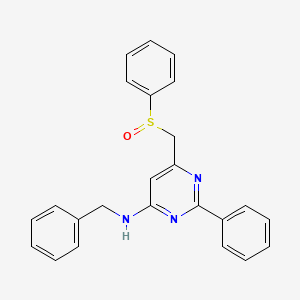
N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine
Übersicht
Beschreibung
N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine has a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of certain enzymes, such as protein kinases. This inhibition can lead to a variety of downstream effects, including changes in cellular signaling pathways and alterations in gene expression. Other potential applications of N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine include the study of cell proliferation and differentiation, the investigation of cellular responses to stress, and the exploration of the molecular mechanisms underlying various diseases.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine is complex and not fully understood. However, it is known that the compound acts as a potent inhibitor of certain enzymes, particularly protein kinases. By inhibiting these enzymes, N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine can disrupt cellular signaling pathways and alter gene expression, leading to a variety of downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine are diverse and can vary depending on the specific research application. Some of the most notable effects of the compound include its ability to inhibit the activity of certain enzymes, alter cellular signaling pathways, and induce changes in gene expression. Additionally, N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine has been shown to have anti-inflammatory properties and may be useful in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine in lab experiments is its potent inhibitory effects on certain enzymes. This makes it a valuable tool for investigating the molecular mechanisms underlying various diseases and cellular processes. However, there are also limitations to using N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine in lab experiments. For example, the compound may have off-target effects on other enzymes or cellular processes, and its effects may vary depending on the specific cell type or experimental conditions.
Zukünftige Richtungen
There are numerous future directions for research involving N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine. One promising area of research is the identification of specific enzymes and cellular pathways that are affected by the compound. This could lead to the development of new therapies for a variety of diseases. Additionally, further studies are needed to explore the potential side effects and limitations of using N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine in lab experiments, as well as to develop new synthesis methods and derivatives of the compound that may have improved properties for scientific research.
Eigenschaften
IUPAC Name |
6-(benzenesulfinylmethyl)-N-benzyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-29(22-14-8-3-9-15-22)18-21-16-23(25-17-19-10-4-1-5-11-19)27-24(26-21)20-12-6-2-7-13-20/h1-16H,17-18H2,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOBYPSAYWJHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CS(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-phenyl-6-((phenylsulfinyl)methyl)-4-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B3139202.png)
![(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone](/img/structure/B3139203.png)
![ethyl 5-{2-[2-(dimethylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B3139211.png)
![1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone](/img/structure/B3139225.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide](/img/structure/B3139241.png)
![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-4-fluorobenzenecarboxamide](/img/structure/B3139249.png)
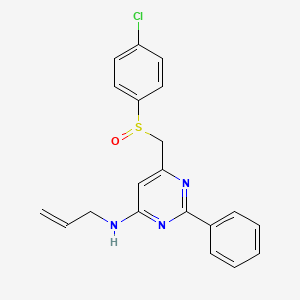
![ethyl 3,5-dimethyl-1-{5-[(2-thienylcarbonyl)amino]-2-pyridinyl}-1H-pyrazole-4-carboxylate](/img/structure/B3139269.png)
![ethyl 1-{5-[(2,6-difluorobenzoyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3139271.png)
